molecular formula C12H17BrO3 B1461475 2-(4-Bromobutoxy)-1,3-dimethoxybenzene CAS No. 188174-51-8

2-(4-Bromobutoxy)-1,3-dimethoxybenzene

Cat. No. B1461475
CAS RN: 188174-51-8
M. Wt: 289.16 g/mol
InChI Key: LOCKSTAKHWMOLZ-UHFFFAOYSA-N
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Description

“2-(4-Bromobutoxy)-1,3-dimethoxybenzene” is a chemical compound that contains a benzene ring, which is a cyclic compound consisting of six carbon atoms with alternating single and double bonds. The benzene ring in this compound is substituted with two methoxy groups (-OCH3) at the 1 and 3 positions, and a 4-bromobutoxy group (-O(CH2)4Br) at the 2 position .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 1,3-dimethoxybenzene with 4-bromobutyl bromide in the presence of a base. This would result in the substitution of a hydrogen atom on the benzene ring with the 4-bromobutoxy group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with two methoxy groups and one 4-bromobutoxy group attached. The bromine atom on the 4-bromobutoxy group is a good leaving group, making this compound potentially reactive .


Chemical Reactions Analysis

As a brominated compound, “2-(4-Bromobutoxy)-1,3-dimethoxybenzene” could undergo various reactions such as nucleophilic substitution or elimination. The bromine atom could be replaced by other groups in a substitution reaction, or it could be removed along with a hydrogen atom in an elimination reaction to form a double bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Bromobutoxy)-1,3-dimethoxybenzene” would depend on its molecular structure. As a brominated compound, it would likely be relatively heavy and could have a higher boiling point than similar compounds without bromine .

Scientific Research Applications

Synthesis of Alkenes via Wittig Reaction

The Wittig reaction is a prominent method for synthesizing alkenes, which are fundamental structures in various organic compounds. “2-(4-Bromobutoxy)-1,3-dimethoxybenzene” can be utilized in the Wittig reaction to create novel alkenes with specific configurations. This reaction is particularly valuable in pharmaceutical research for the development of anti-cancer and anti-viral compounds .

Ultrasound-Assisted Organic Synthesis

Ultrasound technology has been employed to enhance the efficiency of organic reactions, including those involving “2-(4-Bromobutoxy)-1,3-dimethoxybenzene”. The use of ultrasound can improve yield and reduce reaction times, making it a greener alternative to traditional synthesis methods .

Production of 5-Phenoxy-Valeric Acid

In the field of industrial chemistry, “2-(4-Bromobutoxy)-1,3-dimethoxybenzene” is used to produce 5-phenoxy-valeric acid. This compound is synthesized through a reaction with carbon dioxide and magnesium reagent, showcasing the chemical’s versatility in creating complex organic molecules .

Mechanism of Action

The mechanism of action of this compound would depend on its use. If used as a reactant in a chemical reaction, its mechanism of action would involve the breaking and forming of chemical bonds .

Safety and Hazards

Like many chemical compounds, “2-(4-Bromobutoxy)-1,3-dimethoxybenzene” should be handled with care. It’s important to use appropriate safety measures when handling this compound to avoid exposure, ingestion, or inhalation .

Future Directions

The future directions for the use of this compound would depend on its properties and potential applications. It could be used as a starting material in the synthesis of other compounds, or it could be studied for its own unique properties .

properties

IUPAC Name

2-(4-bromobutoxy)-1,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO3/c1-14-10-6-5-7-11(15-2)12(10)16-9-4-3-8-13/h5-7H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCKSTAKHWMOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromobutoxy)-1,3-dimethoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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